molecular formula C7H13N3 B13508215 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine

1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13508215
M. Wt: 139.20 g/mol
InChI Key: MIULIHZSSQDVSI-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Synthetic Routes and Reaction Conditions:

    Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, hydrazines, and alkynes.

Industrial Production Methods: Industrial production often employs scalable methods such as:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Corresponding pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-ethyl-4,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-4-10-7(8)5(2)6(3)9-10/h4,8H2,1-3H3

InChI Key

MIULIHZSSQDVSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C)N

Origin of Product

United States

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